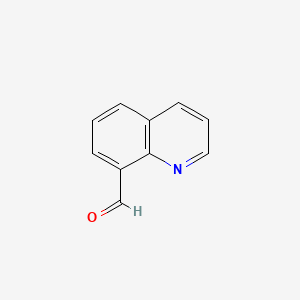

8-Quinolinecarboxaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

quinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZQVGZERAFSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192001 | |

| Record name | 8-Quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38707-70-9 | |

| Record name | 8-Quinolinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038707709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-8-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-QUINOLINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XS4PNS258 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Quinolinecarboxaldehyde, a key chemical intermediate in various fields of research and development. This document details its chemical and physical properties, synthesis, and significant applications, with a focus on its role in organic synthesis and drug discovery.

Core Chemical and Physical Properties

This compound, also known as 8-Formylquinoline, is a heterocyclic aromatic aldehyde.[1] Its structure, featuring a reactive aldehyde group on the quinoline scaffold, makes it a valuable precursor in the synthesis of more complex molecules.[2][3] The quinoline moiety itself is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38707-70-9 | [1][2][5] |

| Molecular Formula | C₁₀H₇NO | [1][2] |

| Molecular Weight | 157.17 g/mol | [1][2] |

| Appearance | Light orange to yellow to green powder/crystal | [2][5] |

| Melting Point | 92 - 97 °C | [2] |

| Boiling Point | 314.3 ± 15.0 °C (Predicted) | [5] |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | Insoluble | [5] |

| pKa | 3.45 ± 0.17 (Predicted) | [5] |

| LogP | 1.51 | |

| Storage Temperature | 2 - 8 °C, Keep in dark place, Sealed in dry | [2][5] |

| Air Sensitivity | Sensitive | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, 8-Quinolinemethanol.[5]

Experimental Protocol: Oxidation of 8-Quinolinemethanol

This protocol describes a general method for the synthesis of this compound.

-

Materials:

-

8-Quinolinemethanol

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Polymer-supported bromide reagent

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

-

Brine solution

-

-

Procedure:

-

Dissolve 8-quinolinemethanol in anhydrous DMSO (at a ratio of 10 volumes of DMSO to the mass of the starting material).[5]

-

Add one equivalent of a polymer-supported bromide reagent to the solution.[5]

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored (e.g., by Thin Layer Chromatography).[5]

-

Upon completion of the reaction, filter the mixture to remove the polymer resin.[5]

-

Wash the polymer bed with DMSO and combine the DMSO layers.[5]

-

Quench the reaction by pouring the combined DMSO solution into an ice-water mixture.[5]

-

Extract the aqueous mixture with diethyl ether.[5]

-

Wash the ether layer sequentially with water and then with a brine solution.[5]

-

Dry the ether layer over anhydrous sodium sulfate.[5]

-

Concentrate the solution to obtain pure this compound.[5]

-

Confirm the structure of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

-

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research.[2][6]

-

Pharmaceutical Synthesis : It serves as a crucial building block in the synthesis of various pharmaceutical agents.[2][7] The quinoline scaffold is present in drugs with a wide range of activities, including antimalarial, anticancer, and antimicrobial properties.[2][3]

-

Fluorescent Probes : The compound is utilized in the creation of fluorescent probes for biological imaging, which are valuable tools for tracking cellular processes.[2]

-

Ligand Development : In coordination chemistry, this compound is used to develop ligands for metal complexes.[2] These complexes can have applications in catalysis and materials science.[2]

-

Agrochemicals and Dyestuffs : It is an important raw material for the synthesis of agrochemicals and dyes.[5][6]

The aldehyde functional group is highly reactive and can undergo various transformations, such as:

-

Reductive Amination : To synthesize a variety of amine derivatives.[3]

-

Wittig Reaction : To form carbon-carbon double bonds.[3]

-

Condensation Reactions : To form Schiff bases, hydrazones, and other imines, which are often investigated for their biological activities.[3][8]

Safety and Handling

This compound is classified as an irritant.[5] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

Conclusion

This compound is a chemical compound of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. Its versatile reactivity, coupled with the inherent biological relevance of the quinoline scaffold, establishes it as a valuable starting material for the development of novel pharmaceuticals and functional materials. This guide has provided a summary of its key properties, a detailed synthetic protocol, and an overview of its major applications to support ongoing and future research endeavors.

References

- 1. This compound | C10H7NO | CID 170103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 38707-70-9 | Benchchem [benchchem.com]

- 5. 8-Quinolinecarbaldehyde CAS#: 38707-70-9 [amp.chemicalbook.com]

- 6. 8-Quinolinecarbaldehyde | 38707-70-9 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 8-Quinolinecarboxaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Quinolinecarboxaldehyde, a heterocyclic aromatic aldehyde, is a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties and reactive aldehyde group make it a versatile precursor for the synthesis of a wide array of derivatives, including Schiff bases, metal complexes, and various heterocyclic systems. These derivatives have garnered significant interest due to their broad spectrum of biological activities, encompassing anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery and materials science.

Physical and Chemical Properties

This compound is typically a light orange to yellow or green crystalline powder.[1][2] It is insoluble in water but soluble in various organic solvents.[3][4] The compound is known to be air-sensitive and should be stored in a cool, dry place, sealed from atmospheric exposure.[3][5]

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO | [6][7] |

| Molecular Weight | 157.17 g/mol | [6][7] |

| CAS Number | 38707-70-9 | [6][7] |

| Melting Point | 92 - 97 °C | [1][2] |

| Boiling Point | 314.3 ± 15.0 °C (Predicted) | [3][8] |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [3][8] |

| pKa | 3.45 ± 0.17 (Predicted) | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [1][2] |

| Solubility | Insoluble in water | [3][4] |

| InChI Key | OVZQVGZERAFSPI-UHFFFAOYSA-N | [3][7] |

| SMILES | O=Cc1cccc2ncccc12 | [7] |

Synthesis and Reactivity

The aldehyde functional group at the 8-position of the quinoline ring is highly reactive, readily undergoing nucleophilic addition and condensation reactions.[7] This reactivity is central to its utility as a synthetic intermediate.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 8-quinolinemethanol.

Experimental Protocol: Oxidation of 8-Quinolinemethanol

-

Materials: 8-quinolinemethanol, anhydrous dimethyl sulfoxide (DMSO), polymer-supported bromide reagent, diethyl ether, water, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 8-quinolinemethanol in anhydrous DMSO (10 volumes).

-

Add 1 equivalent of a polymer-supported bromide reagent to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the polymer support and wash the polymer bed with DMSO.

-

Combine the DMSO filtrates and quench the reaction by adding an ice-water mixture.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined ether layers sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield purified this compound.[3]

-

-

Characterization: The final product should be characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.[3] A predicted ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ = 11.46 (1H, s, CHO), 9.06-9.04 (1H, m), 8.34-8.32 (1H, m), 8.26-8.23 (1H, m), 8.11-8.08 (1H, m), 7.70-7.66 (1H, m), and 7.53-7.50 (1H, m).[6]

Key Reactions: Schiff Base Formation

This compound readily reacts with primary amines to form Schiff bases (imines). These Schiff bases are versatile ligands capable of coordinating with various transition metals to form catalytically active and biologically relevant complexes.[7][9]

Experimental Protocol: General Synthesis of a Schiff Base Ligand

-

Materials: this compound, a primary amine (e.g., aniline), absolute ethanol, glacial acetic acid (catalytic amount).

-

Procedure:

-

Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.

-

Add 1 equivalent of the primary amine to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The Schiff base product will often precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[9]

-

Applications in Drug Development and Research

The quinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Derivatives of this compound are no exception and have been investigated for various therapeutic applications.

Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3] Its derivatives have shown potential as antimicrobial and antitumor agents.[1] The ability to form stable complexes with transition metals also opens avenues for their use in catalysis and material science.[1]

Biological Activities of Derivatives

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including:

-

Anticancer Activity: Many quinoline derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[10][11]

-

Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs.[2][5]

-

Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[12]

The general workflow for investigating the biological potential of this compound derivatives involves synthesis, in vitro screening, and in vivo studies.

Fluorescent Probes and Ligand Development

This compound is also employed in the preparation of fluorescent probes for biological imaging and as ligands for the detection of metal ions.[1] This enhances its utility in analytical chemistry.[1]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.[8] As it is air-sensitive, it should be stored under an inert atmosphere.[3]

Conclusion

This compound is a highly versatile and valuable compound for researchers in organic synthesis, medicinal chemistry, and materials science. Its well-defined physical and chemical properties, coupled with its straightforward reactivity, make it an ideal starting material for the creation of complex and functionally diverse molecules. The continued exploration of its derivatives is expected to yield novel therapeutic agents and advanced materials. This guide provides a foundational understanding of this compound, offering both the necessary data and procedural insights to facilitate its effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 38707-70-9 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Quinolinecarboxaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-Quinolinecarboxaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document outlines its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and logical workflows relevant to research and development.

Core Molecular and Physical Properties

This compound is an aromatic compound characterized by a quinoline ring system with an aldehyde group at the 8-position. This unique substitution pattern imparts significant reactivity and makes it a valuable precursor for the synthesis of a wide array of more complex molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO | --INVALID-LINK-- |

| Molecular Weight | 157.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | quinoline-8-carbaldehyde | --INVALID-LINK-- |

| CAS Number | 38707-70-9 | --INVALID-LINK-- |

| Appearance | Off-white to yellow or green powder/crystal | --INVALID-LINK-- |

| Melting Point | 95-96 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 314.3±15.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.223±0.06 g/cm³ | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

| SMILES | C1=CC2=C(C(=C1)C=O)N=CC=C2 | --INVALID-LINK-- |

| InChIKey | OVZQVGZERAFSPI-UHFFFAOYSA-N | --INVALID-LINK-- |

Molecular Structure

The structure of this compound, featuring a fused benzene and pyridine ring with a formyl group, is a key determinant of its chemical reactivity.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of this compound are crucial for its application in research.

Synthesis of this compound via Oxidation

A common method for the synthesis of this compound is the oxidation of 8-methylquinoline.

Materials:

-

8-Methylquinoline

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Nitrogen gas

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate

Procedure:

-

Dissolve 8-methylquinoline in dioxane in a round-bottom flask.

-

Heat the solution to 60°C with stirring.

-

Carefully add selenium dioxide to the solution.

-

Increase the temperature to 80°C and reflux the mixture for approximately 10 hours under a nitrogen atmosphere.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting precipitate and wash it with dioxane and dichloromethane.

-

Dry the crude product under vacuum.

-

Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., petroleum ether:ethyl acetate).[1]

Synthesis of Schiff Base Derivatives

The aldehyde functional group of this compound readily undergoes condensation with primary amines to form Schiff bases, which are important ligands in coordination chemistry and possess biological activities.[2][3]

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.[2]

-

Add the primary amine (1 equivalent) to the solution.[2]

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.[2]

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate.[2]

-

If precipitation does not occur, remove the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[3]

Logical Workflow for Drug Discovery Application

This compound and its derivatives are extensively studied for their potential as therapeutic agents, particularly in anticancer and antimicrobial applications.[4][5][6][7] The following workflow illustrates a typical path from synthesis to biological evaluation.

Caption: A typical workflow in drug discovery using this compound.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While direct experimental data can be vendor-specific, predicted data based on analogous structures provide a reliable reference.[8][9]

Predicted ¹H NMR Data:

-

~10.5 ppm (s, 1H): Aldehyde proton (-CHO)

-

~8.9 ppm (d, 1H): Aromatic proton

-

~8.1-8.3 ppm (d, 1H): Aromatic proton

-

~7.5-7.8 ppm (m, 3H): Aromatic protons

Predicted ¹³C NMR Data:

-

~190-200 ppm: Carbonyl carbon (-CHO)

-

~120-150 ppm: Aromatic carbons

Key IR Absorption Bands:

-

~1680-1700 cm⁻¹: Strong C=O stretching vibration of the aldehyde.

-

~2720 and ~2820 cm⁻¹: C-H stretching vibrations of the aldehyde proton.

Mass Spectrometry:

-

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 171.19 g/mol .

-

Key fragmentation peaks may include (M-H) at m/z 170 and (M-CO) at m/z 143.[9]

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate further exploration and application of this versatile chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Quinoline-8-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-8-carbaldehyde, systematically named quinoline-8-carbaldehyde under IUPAC nomenclature, is a pivotal heterocyclic aldehyde that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique chemical architecture, featuring a quinoline core with a reactive aldehyde group at the 8-position, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of quinoline-8-carbaldehyde, detailed experimental protocols for its synthesis, and an in-depth look at its applications in drug development, with a particular focus on its role in the development of novel antileishmanial agents.

Chemical and Physical Properties

Quinoline-8-carbaldehyde is a light orange to yellow crystalline solid. Its fundamental properties are summarized in the table below, providing a ready reference for researchers.[1][2][3][4][5]

| Property | Value | Reference |

| IUPAC Name | quinoline-8-carbaldehyde | [6] |

| Synonyms | 8-Quinolinecarboxaldehyde, 8-Formylquinoline, Quinoline-8-carboxaldehyde | [6] |

| CAS Number | 38707-70-9 | [1][2][4] |

| Molecular Formula | C₁₀H₇NO | [2][4] |

| Molecular Weight | 157.17 g/mol | [2][4] |

| Melting Point | 92 - 97 °C | [5] |

| Boiling Point | 314.3 ± 15.0 °C (Predicted) | [5] |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water. Soluble in various organic solvents. | [1] |

| pKa | 3.45 ± 0.17 (Predicted) | [5] |

| Appearance | Light orange to yellow to green powder to crystal | [5] |

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~10.5 ppm (s, 1H, -CHO), δ 8.9-9.4 ppm (m, 1H, Ar-H), δ 8.1-8.3 ppm (m, 2H, Ar-H), δ 7.4-7.8 ppm (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~192 ppm (C=O), δ 120-150 ppm (Ar-C) |

| IR (KBr) | ~1700 cm⁻¹ (C=O stretching), ~2820 cm⁻¹ and ~2720 cm⁻¹ (C-H stretching of aldehyde) |

| Mass Spectrometry (EI) | m/z 157 (M⁺), 156 (M⁺-H), 129 (M⁺-CO) |

Synthesis of Quinoline-8-carbaldehyde

The synthesis of quinoline-8-carbaldehyde can be achieved through various methods, with the oxidation of 8-methylquinoline being a common and effective route. The following is a generalized experimental protocol based on established chemical transformations.

Experimental Protocol: Oxidation of 8-Methylquinoline

This protocol describes the synthesis of quinoline-8-carbaldehyde via the oxidation of 8-methylquinoline using selenium dioxide.

Materials:

-

8-Methylquinoline

-

Selenium Dioxide (SeO₂)

-

Dioxane (anhydrous)

-

Nitrogen gas

-

Ethanol

-

Sodium sulfate (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 8-methylquinoline (1 equivalent) and selenium dioxide (1.1 equivalents).

-

Add anhydrous dioxane to the flask to serve as the solvent.

-

Flush the apparatus with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 101°C for dioxane) with continuous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the precipitated elemental selenium.

-

Wash the filter cake with a small amount of dioxane.

-

Combine the filtrate and the washings, and remove the dioxane under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure quinoline-8-carbaldehyde.

References

- 1. Quinoline-8-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. Quinoline-8-carbaldehyde | CAS#:38707-70-9 | Chemsrc [chemsrc.com]

- 4. Quinoline-8-carbaldehyde | 38707-70-9 [sigmaaldrich.com]

- 5. 8-Quinolinecarbaldehyde CAS#: 38707-70-9 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 8-Quinolinecarboxaldehyde from 8-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 8-quinolinecarboxaldehyde from its precursor, 8-methylquinoline. This document details the prevalent synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. The information is intended to support research and development in medicinal chemistry, materials science, and other fields where quinoline derivatives are of significant interest.

Introduction

This compound is a valuable chemical intermediate, serving as a versatile building block for the synthesis of more complex molecules. Its quinoline scaffold is a key structural motif in numerous biologically active compounds, and the reactive aldehyde functional group allows for a wide range of chemical transformations. The direct synthesis from the readily available 8-methylquinoline is a critical process for its utilization. The primary and most documented method for this transformation is the selective oxidation of the methyl group.

Synthetic Pathways

The conversion of 8-methylquinoline to this compound is achieved through the oxidation of the benzylic methyl group. Several methods have been explored, with varying degrees of success and selectivity. This guide focuses on the most established and practical approach: selenium dioxide oxidation.

The most direct and commonly cited method for the synthesis of this compound from 8-methylquinoline is through oxidation with selenium dioxide (SeO₂). This reagent is a well-known oxidizing agent for the conversion of activated methyl and methylene groups to carbonyl functionalities.[1][2] The reaction proceeds by heating 8-methylquinoline with a stoichiometric amount of selenium dioxide in a suitable solvent.

While effective, the reaction conditions can be critical, as direct oxidation of 8-methylquinoline with SeO₂ in refluxing xylene has been reported to be sluggish, in some cases yielding only trace amounts of the desired aldehyde.[3] However, other studies have reported successful synthesis with yields around 49%.[4]

Reaction Scheme:

Caption: Selenium Dioxide Oxidation of 8-Methylquinoline.

This protocol is adapted from established procedures for the oxidation of methylquinolines.[5][6][7]

Materials:

-

8-Methylquinoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (or another suitable high-boiling solvent like xylene)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in 1,4-dioxane.

-

Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the black selenium byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford pure this compound.

Quantitative Data:

The following table summarizes typical quantitative data for the selenium dioxide oxidation of 8-methylquinoline and related substrates.

| Parameter | Value | Reference |

| Reactants | ||

| 8-Methylquinoline | 1 equivalent | [4] |

| Selenium Dioxide | 1.1 - 1.5 equivalents | [5] |

| Solvent | 1,4-Dioxane or Xylene | [3][5] |

| Reaction Temperature | Reflux | [3][5] |

| Reaction Time | 4 - 8 hours | [5] |

| Product Yield | ~49% | [4] |

Experimental Workflow:

Caption: Experimental Workflow for SeO₂ Oxidation.

While selenium dioxide oxidation is the most direct method, other approaches have been investigated for the functionalization of the 8-methyl group of quinoline.

Palladium-Catalyzed Aerobic Oxidation:

Research has shown that palladium(II) complexes can catalyze the aerobic oxidation of substituted 8-methylquinolines.[8][9][10] However, in the presence of acetic anhydride, this reaction predominantly yields 8-quinolylmethyl acetates.[8][10] The corresponding 8-quinoline carboxylic acids are formed as minor byproducts.[8][10] While this method does not directly produce the aldehyde, the resulting acetate could potentially be hydrolyzed to the corresponding alcohol, which could then be oxidized to this compound in a subsequent step. This multi-step process makes it less direct than the selenium dioxide oxidation.

Quantitative Data for Palladium-Catalyzed Aerobic Oxidation of 8-Methylquinoline:

| Parameter | Value | Reference |

| Catalyst | Pd(OAc)₂ / 4-hydroxy-pyridine-2,6-dicarboxylic acid | [8] |

| Solvent | Acetic acid - Acetic anhydride | [8] |

| Oxidant | O₂ (aerobic) | [8] |

| Temperature | 80 °C | [8] |

| Primary Product | 8-Quinolylmethyl acetate | [8] |

| Yield of Acetate | High | [8] |

| Minor Product | 8-Quinolinecarboxylic acid | [8] |

Logical Relationship of the Two-Step Alternative:

Caption: Two-Step Synthesis of this compound.

Conclusion

The synthesis of this compound from 8-methylquinoline is most directly achieved through selenium dioxide oxidation. This method, while requiring careful optimization of reaction conditions, provides a straightforward route to the desired product. Alternative multi-step pathways, such as the palladium-catalyzed aerobic oxidation followed by hydrolysis and subsequent oxidation, offer another potential, albeit less direct, synthetic strategy. For researchers and drug development professionals, the choice of method will depend on factors such as desired yield, scalability, and available reagents and equipment. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis of this important chemical intermediate.

References

- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 3. This compound | 38707-70-9 | Benchchem [benchchem.com]

- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 8-Quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 8-quinolinecarboxaldehyde, a crucial intermediate in the development of pharmaceuticals and other functional organic molecules. This document details key methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for reproducible synthesis.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes, each with its own advantages and challenges. The most prominent and well-documented pathways include the direct oxidation of 8-methylquinoline, a multi-step synthesis commencing from 8-aminoquinoline, and the oxidation of 8-hydroxymethylquinoline. Other potential but less specifically detailed methods include the Vilsmeier-Haack formylation and Grignard reactions.

Pathway 1: Oxidation of 8-Methylquinoline

Direct oxidation of the methyl group at the 8-position of the quinoline ring is a straightforward approach to this compound. Selenium dioxide (SeO₂) is a commonly employed oxidizing agent for this transformation. This method offers a relatively short synthetic route, although yields can be moderate.

Caption: Oxidation of 8-Methylquinoline to this compound.

Pathway 2: Multi-step Synthesis from 8-Aminoquinoline

A more elaborate but versatile pathway starts from the readily available 8-aminoquinoline. This multi-step synthesis involves the conversion of the amino group into a nitrile via a Sandmeyer-type reaction. The resulting 8-quinolinecarbonitrile is then hydrolyzed to 8-quinolinecarboxylic acid, which is subsequently reduced to 8-hydroxymethylquinoline. The final step is the oxidation of the primary alcohol to the desired aldehyde.

Caption: Multi-step synthesis of this compound from 8-Aminoquinoline.

Pathway 3: Oxidation of 8-Hydroxymethylquinoline

This pathway is essentially the final step of the multi-step synthesis from 8-aminoquinoline but can also be considered a standalone route if 8-hydroxymethylquinoline is available or synthesized via an alternative method. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are typically used to prevent over-oxidation to the carboxylic acid.[1]

Caption: Oxidation of 8-Hydroxymethylquinoline to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthesis pathways described. Please note that yields can vary based on the specific reaction conditions and scale.

| Pathway | Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) | Reference(s) |

| Oxidation of 8-Methylquinoline | 8-Methylquinoline | Selenium Dioxide (SeO₂) | Dioxane | 49 | |

| Multi-step from 8-Aminoquinoline | 8-Aminoquinoline | NaNO₂, HCl, CuCN, KCN, H₂SO₄/NaOH, LiAlH₄, PCC/DMP | Various | Not specified | [1] |

| Oxidation of 8-Hydroxymethylquinoline | 8-Hydroxymethylquinoline | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Not specified | [1] |

| Oxidation of 8-Hydroxymethylquinoline | 8-Hydroxymethylquinoline | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Not specified | [1] |

Experimental Protocols

Protocol 1: Oxidation of 8-Methylquinoline with Selenium Dioxide

Materials:

-

8-Methylquinoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in 1,4-dioxane.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the black selenium byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Protocol 2: Multi-step Synthesis from 8-Aminoquinoline (Adapted from analogous reactions)[1]

Step 2a: Diazotization of 8-Aminoquinoline and Sandmeyer Reaction

Materials:

-

8-Aminoquinoline

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred solution of 8-aminoquinoline in aqueous HCl at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.[1]

-

The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide.[1]

-

The mixture is heated to facilitate the displacement of the diazonium group with a nitrile group.

-

After cooling, the reaction mixture is extracted with dichloromethane, and the organic layer is washed and dried.

-

The solvent is removed under reduced pressure, and the crude 8-quinolinecarbonitrile is purified by column chromatography.

Step 2b: Hydrolysis of 8-Quinolinecarbonitrile

Materials:

-

8-Quinolinecarbonitrile

-

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)

Procedure:

-

The resulting 8-quinolinecarbonitrile is hydrolyzed to 8-quinolinecarboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).[1]

-

The reaction mixture is then cooled and neutralized to precipitate the carboxylic acid, which is collected by filtration.

Step 2c: Reduction of 8-Quinolinecarboxylic Acid

Materials:

-

8-Quinolinecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous ether

Procedure:

-

The carboxylic acid is reduced to the primary alcohol, 8-hydroxymethylquinoline, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[1]

-

The reaction is carefully quenched, and the product is extracted and purified.

Step 2d: Oxidation of 8-Hydroxymethylquinoline

Materials:

-

8-Hydroxymethylquinoline

-

Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of 8-hydroxymethylquinoline in dichloromethane (CH₂Cl₂), pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added.[1]

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).[1]

-

The reaction mixture is worked up by filtration through a pad of silica gel and evaporation of the solvent to yield this compound.

Other Potential Synthetic Routes

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[1] It involves the reaction of a substrate with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] However, the regioselectivity of this reaction on an unsubstituted quinoline ring can be an issue, potentially leading to a mixture of formylated isomers. The electron-withdrawing nature of the nitrogen atom in the quinoline ring directs electrophilic substitution primarily to the 5- and 8-positions. Careful optimization of reaction conditions would be necessary to favor the formation of this compound.

Grignard Reaction

References

The Quinoline Core: A Technical Guide to its Discovery, Synthesis, and Historical Significance in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of heterocyclic chemistry, underpinning the development of a vast array of pharmaceuticals and biologically active compounds. First isolated from coal tar in the mid-19th century, its journey from a byproduct of industrial processes to a privileged structure in medicinal chemistry is a testament to the evolution of organic synthesis and our understanding of drug action. This technical guide provides a comprehensive overview of the discovery and history of quinoline and its derivatives. It details the seminal synthetic methodologies that enabled the exploration of this chemical space, complete with experimental protocols for key reactions. Furthermore, this guide presents quantitative data on the biological activities of early, significant quinoline derivatives and visualizes the complex reaction mechanisms and signaling pathways through detailed diagrams.

A Historical Overview of the Discovery of Quinoline

The story of quinoline begins in the 1830s with the burgeoning field of coal tar chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the components of coal tar, isolated a basic, colorless, and oily substance which he named "leukol".[1] Almost a decade later, in 1842, Charles Gerhardt, a French chemist, obtained a similar compound through the distillation of the antimalarial alkaloid quinine with a strong base.[2] He named this substance "quinoline." For some time, leukol and quinoline were considered to be distinct compounds. It was the meticulous work of August Wilhelm von Hofmann in the 1840s that unequivocally demonstrated that these two substances were, in fact, identical.[3] This realization was a pivotal moment, linking the industrial world of coal tar to the realm of natural product chemistry and foreshadowing the immense therapeutic potential of synthetic quinoline derivatives. The confirmation of quinoline's structure, a fusion of a benzene and a pyridine ring, paved the way for the development of numerous synthetic methods aimed at producing this important heterocyclic system and its analogs.

Key Synthetic Methodologies for the Quinoline Core

The late 19th century witnessed a surge in the development of synthetic routes to quinoline and its derivatives. These "named reactions" remain fundamental to the field of heterocyclic chemistry and are still widely employed in both academic and industrial research.

The Skraup Synthesis

The Skraup synthesis is a classic and versatile method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1][4]

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, as a moderator).

-

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, carefully add aniline, glycerol, and nitrobenzene.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.

-

Add a small amount of ferrous sulfate to moderate the reaction.

-

Heat the mixture gently. The reaction is often vigorous, and external heating may need to be adjusted or removed as the reaction proceeds.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure completion.

-

Cool the reaction mixture and cautiously dilute with water.

-

Make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution.

-

Isolate the crude quinoline by steam distillation.

-

Separate the organic layer from the distillate, dry it over a suitable drying agent (e.g., anhydrous potassium carbonate), and purify by distillation.[5]

-

Caption: Experimental workflow for the Skraup synthesis of quinoline.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines by reacting an aniline with α,β-unsaturated aldehydes or ketones.[6][7]

-

Materials: Aniline, crotonaldehyde, hydrochloric acid, zinc chloride (optional, as a catalyst).

-

Procedure:

-

To a solution of aniline in hydrochloric acid, slowly add crotonaldehyde with stirring.

-

The reaction is often exothermic and may require cooling to maintain a moderate temperature.

-

After the addition is complete, heat the mixture under reflux for several hours.

-

Cool the reaction mixture and make it alkaline with a solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water, dry it over a suitable drying agent, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or chromatography.

-

References

- 1. iipseries.org [iipseries.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

The Quinoline Scaffold: A Privileged Structure in Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its rigid structure and synthetic tractability have made it a "privileged scaffold," leading to the development of a vast array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the biological significance of the quinoline core, with a focus on its applications in oncology, infectious diseases, and beyond. We delve into the mechanisms of action, present quantitative pharmacological data, and provide detailed experimental protocols for the evaluation of quinoline-based compounds.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and cell survival.[1][2][3] Many approved and investigational anticancer drugs feature the quinoline core, highlighting its importance in oncology drug development.[4]

Mechanisms of Action in Oncology

The anticancer effects of quinoline derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell signaling and proliferation.

1.1.1. Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[2] Overexpression or mutation of kinases is a common driver of oncogenesis.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Several quinoline derivatives have been developed as potent VEGFR-2 inhibitors, thereby blocking tumor angiogenesis.[6][7]

-

EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Mutations in EGFR can lead to its constitutive activation and uncontrolled cell proliferation. Quinoline-based inhibitors can block the ATP-binding site of EGFR, preventing its activation.

-

PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] Quinoline derivatives have been designed to dually inhibit PI3K and mTOR, offering a potent strategy to suppress tumor growth.[8]

1.1.2. Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[9] Some quinoline derivatives, such as camptothecin and its analogs, act as topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.[9]

1.1.3. Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption can lead to mitotic arrest and apoptosis. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, thereby exerting antimitotic effects.[9]

1.1.4. Induction of Apoptosis and Cell Cycle Arrest: Ultimately, the anticancer activity of many quinoline derivatives culminates in the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[2][10] This can be a direct consequence of DNA damage or the inhibition of critical survival pathways.

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | Substituted Chalcone | MCF-7 (Breast) | 0.314 - 4.65 | [11] |

| HCT-116 (Colon) | Varies | [1] | ||

| HepG2 (Liver) | Varies | [1] | ||

| Kinase Inhibitor | Bosutinib | CML Cell Lines | Varies | [2] |

| 3,6-disubstituted quinoline | MKN45 (Gastric) | 0.093 | ||

| 4-anilino-quinoline | PKN3 (Kinase Assay) | 0.014 | ||

| Imidazo[4,5-c]quinoline | mTOR (Kinase Assay) | 1.4 | [8] | |

| Imidazo[4,5-c]quinoline | PI3Kα (Kinase Assay) | 0.9 | [8] | |

| Topoisomerase Inhibitor | Camptothecin Analog | Various | Varies | [9] |

| Miscellaneous | 2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [11][12] |

| U937 (Lymphoma) | 43.95 | [11][12] | ||

| 5-chloroquinolin-8-ol derivative | MCF-7 (Breast) | Varies | [13] | |

| A549 (Lung) | Varies | [13] | ||

| HepG2 (Liver) | Varies | [13] |

Key Experimental Protocols in Anticancer Drug Discovery

1.3.1. MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][14]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]

1.3.2. Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Protocol:

-

Cell Treatment: Treat cells with the quinoline derivative for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[17]

-

Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase. RNase is crucial to prevent the staining of RNA.[15][17]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[15]

Antimalarial Activity of Quinoline Derivatives

The quinoline scaffold is historically significant in the fight against malaria, with quinine, isolated from the cinchona bark, being one of the first effective treatments.[18] This led to the synthesis of numerous quinoline-based antimalarials, most notably chloroquine.[5]

Mechanism of Action in Malaria

The primary mechanism of action of 4-aminoquinolines like chloroquine is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[3][4][12]

-

Hemoglobin Digestion: The Plasmodium parasite, during its intraerythrocytic stage, digests host hemoglobin to obtain essential amino acids.[4]

-

Heme Release: This process releases large quantities of toxic free heme.[4]

-

Detoxification: To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin.[4]

-

Quinoline Intervention: Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite.[3] It then binds to heme, preventing its polymerization into hemozoin.[12] The buildup of the toxic heme-chloroquine complex leads to parasite death.[3]

Quantitative Data: Antimalarial Activity

The in vitro antimalarial activity is often expressed as the IC50 value, the concentration that inhibits parasite growth by 50%.

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Chloroquine | 3D7 (Sensitive) | ~0.02 | |

| K1 (Resistant) | ~0.35 | [8] | |

| Amodiaquine | Resistant Strains | Varies | [17] |

| Mefloquine | Resistant Strains | Varies | [17] |

| Quinine | D10 | 1.2 | |

| 7-chloroquinolinyl thiourea | D10 | 1.2 | [5] |

| Quinoline-furanone hybrid | CQ-sensitive | <5 µg/mL | [19] |

Key Experimental Protocol: In Vitro Antiplasmodial Assay

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of the parasite by quantifying parasitic DNA.[1][8]

Protocol:

-

Parasite Culture: Culture P. falciparum in human erythrocytes in a controlled environment.[8]

-

Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Inoculation: Add the parasite culture (synchronized to the ring stage) to the wells.[8]

-

Incubation: Incubate the plates for 72 hours.[8]

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. SYBR Green I fluoresces upon binding to DNA.[1]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value.[1]

Antibacterial Activity of Quinoline Derivatives

The development of fluoroquinolones, a class of synthetic quinoline derivatives, revolutionized the treatment of bacterial infections.[14] These broad-spectrum antibiotics are highly effective against a wide range of Gram-positive and Gram-negative bacteria.[14]

Mechanism of Action in Bacteria

Fluoroquinolones target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[2][20]

-

DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, which is crucial for relieving torsional stress during DNA replication.[10][13] Fluoroquinolones stabilize the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[20]

-

Topoisomerase IV Inhibition: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is responsible for decatenating the interlinked daughter chromosomes after replication, allowing them to segregate into daughter cells.[14] Inhibition of topoisomerase IV by fluoroquinolones prevents this segregation, leading to cell death.[13]

Quantitative Data: Antibacterial Activity

The in vitro antibacterial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[18]

| Fluoroquinolone | Bacterial Species | MIC90 (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | Varies | [21] |

| Haemophilus influenzae | 4.0 | [22] | |

| Pseudomonas aeruginosa | Varies | [16] | |

| Levofloxacin | Escherichia coli | Varies | [21] |

| Haemophilus influenzae | 2.0 | [22] | |

| Moxifloxacin | Haemophilus influenzae | 2.0 | [22] |

| Gatifloxacin | Haemophilus influenzae | 0.25 | [22] |

| Norfloxacin | Haemophilus influenzae | 16.0 | [22] |

MIC90 is the concentration required to inhibit 90% of the tested isolates.

Key Experimental Protocol: Antibacterial Susceptibility Testing

Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antibacterial agent.[15][18]

Protocol:

-

Antibiotic Dilution: Prepare serial two-fold dilutions of the quinolone antibiotic in a 96-well microtiter plate containing broth medium.[23]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[23]

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[23]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that shows no visible turbidity (bacterial growth).[18]

Other Biological Activities and Future Perspectives

Beyond the applications discussed, the quinoline scaffold is found in drugs with a wide range of other therapeutic uses, including:

-

Anti-inflammatory [14]

-

Antiviral (including anti-HIV) [14]

-

Antitubercular [14]

-

Anticonvulsant [2]

-

Cardiovascular agents [2]

The versatility of the quinoline nucleus continues to inspire medicinal chemists to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of quinoline-based hybrid molecules, which combine the quinoline scaffold with other pharmacophores, is a promising strategy for developing multi-target drugs and overcoming drug resistance.

Conclusion

The quinoline scaffold is an undisputed privileged structure in medicinal chemistry, with a rich history and a bright future. Its derivatives have made a profound impact on the treatment of cancer and infectious diseases. A deep understanding of their mechanisms of action, coupled with robust quantitative evaluation and standardized experimental protocols, is essential for the continued development of this remarkable class of therapeutic agents. As research progresses, the quinoline core will undoubtedly remain a fertile ground for the discovery of new and improved medicines to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]

- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Table 1, Currently Used Antimalarial Drugs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. media.malariaworld.org [media.malariaworld.org]

- 12. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.amh.net.au [resources.amh.net.au]

- 17. researchgate.net [researchgate.net]

- 18. apec.org [apec.org]

- 19. researchgate.net [researchgate.net]

- 20. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. microrao.com [microrao.com]

An In-depth Technical Guide to the Safety and Handling of 8-Quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 8-Quinolinecarboxaldehyde (CAS No. 38707-70-9), a versatile intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is an irritant to the skin, eyes, and respiratory system.[1][2] Ingestion or inhalation may be harmful.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₇NO[2] |

| Molecular Weight | 157.17 g/mol [1][2] |

| Appearance | Yellow, Solid Crystalline Powder |

| Melting Point | 95-98 °C |

| Boiling Point | 314.3 ± 15.0 °C at 760 mmHg[1] |

| Flash Point | 151.9 ± 27.8 °C[1] |

| Density | 1.2 ± 0.1 g/cm³[1] |

| Solubility | No data available |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C[1] |

Toxicological Data

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | May be harmful if swallowed; causes irritation of the digestive tract.[1] |

| Acute Dermal Toxicity | May be harmful if absorbed through the skin; causes skin irritation.[1] |

| Acute Inhalation Toxicity | May be harmful if inhaled; causes respiratory tract irritation.[1] |

| Eye Irritation | Causes serious eye irritation.[1][2] |

| Skin Irritation | Causes skin irritation.[1][2] |

| Carcinogenicity | Not listed by ACGIH, IARC, or NTP.[1] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, the following are general methodologies for assessing skin and eye irritation, based on internationally recognized guidelines, which would be applicable for a substance with the hazard profile of this compound.

a) Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation.

-

Test System: A three-dimensional reconstructed human epidermis model is used, which mimics the upper layers of human skin.

-

Procedure: A small amount of the test substance (in this case, this compound) is applied topically to the surface of the skin model.

-

Exposure: The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (e.g., MTT assay). The amount of color change is proportional to the number of viable cells.

-

Classification: If the cell viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control, the substance is classified as a skin irritant.

b) Eye Irritation Testing (based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

This in vitro method is used to identify substances that do not cause serious eye damage or irritation.

-

Test System: A reconstructed human cornea-like epithelium model is utilized.

-

Procedure: The test substance is applied to the surface of the corneal model.

-

Exposure: The exposure duration is typically short (e.g., minutes).

-

Viability Assessment: Similar to the skin irritation test, cell viability is determined using methods like the MTT assay.

-

Classification: A substance that does not reduce cell viability below a specified threshold is considered a non-irritant. To classify a substance as an irritant, further testing, potentially including in vivo methods as described in OECD Guideline 405 (Acute Eye Irritation/Corrosion), would be necessary, though these are being phased out for ethical reasons. The in vivo test involves applying the substance to the eye of an animal (historically, rabbits) and observing for effects such as redness, swelling, and corneal opacity over a period of days.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE.

-

Environmental Precautions: Prevent the substance from entering drains.

-

Methods for Cleaning Up: Carefully sweep or vacuum up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[1] Clean the spill area with soap and water.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Incompatible materials, heat, flames, and sparks. Avoid the formation of dust.[3]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are familiar with its hazards and follow the recommended precautions to ensure a safe working environment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

Determining the Solubility of 8-Quinolinecarboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 8-quinolinecarboxaldehyde in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols and the theoretical framework for researchers to conduct their own solubility assessments. Understanding the solubility of this compound, a key intermediate in the synthesis of various pharmaceutical agents, is crucial for its application in drug discovery and development.

Theoretical Framework for Solubility

The solubility of a solid compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

-